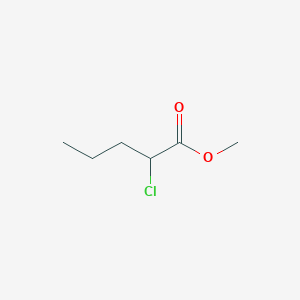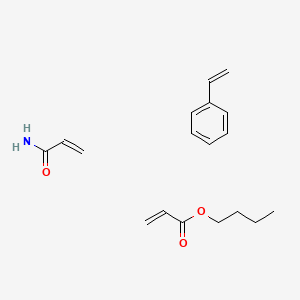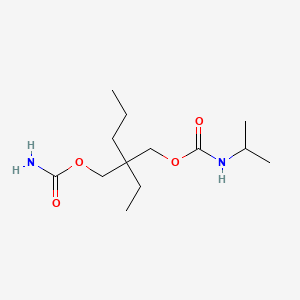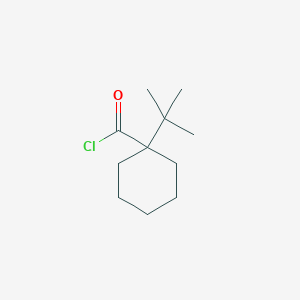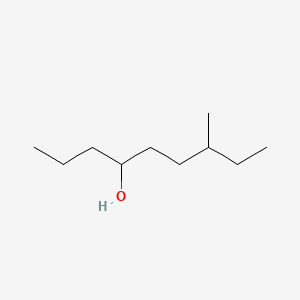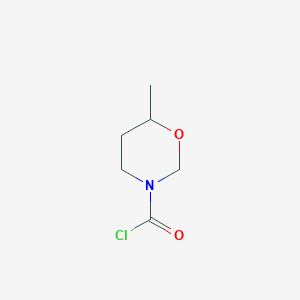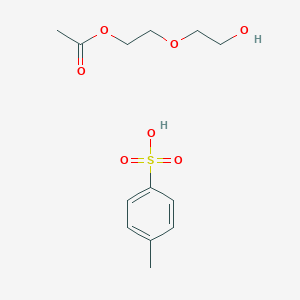
4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1) is a useful research compound. Its molecular formula is C13H20O7S and its molecular weight is 320.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethyl acetate;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions[][1].
Hydrolysis: The ester linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and acid[][1].
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions typically occur under basic conditions using bases like sodium hydroxide or potassium carbonate[][1].
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide[][1].
Major Products
Substitution Reactions: The major products are the substituted derivatives of 2-(2-Hydroxyethoxy)ethyl acetate[][1].
Hydrolysis: The major products are diethylene glycol and 4-methylbenzenesulfonic acid[][1].
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl acetate;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various esters and ethers[][1].
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function[][1].
Medicine: It is used in the development of drug delivery systems and as a precursor in the synthesis of pharmaceutical intermediates[][1].
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals[][1].
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol mono-p-toluenesulfonate: Similar in structure but lacks the acetate group[][1].
Polyethylene glycol methyl ether tosylate: Contains a polyethylene glycol chain instead of the diethylene glycol chain[][1].
Tetraethylene glycol p-toluenesulfonate: Contains a longer glycol chain, leading to different physical and chemical properties[][1].
Properties
CAS No. |
26923-87-5 |
|---|---|
Molecular Formula |
C13H20O7S |
Molecular Weight |
320.36 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl acetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H12O4/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(8)10-5-4-9-3-2-7/h2-5H,1H3,(H,8,9,10);7H,2-5H2,1H3 |
InChI Key |
NNOWXOYONAQLLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


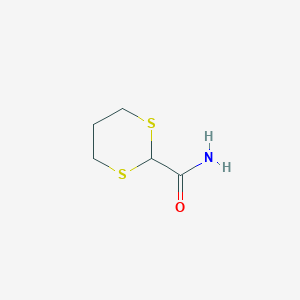
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
